1-Ethynyl-2,5-difluoro-4-methylbenzene
Description
1-Ethynyl-2,5-difluoro-4-methylbenzene is a substituted benzene derivative characterized by an ethynyl group (–C≡CH) at position 1, fluorine atoms at positions 2 and 5, and a methyl group (–CH₃) at position 2. This structure combines electron-withdrawing (fluorine) and electron-donating (methyl) substituents, creating a unique electronic profile. The ethynyl group enhances reactivity in cross-coupling reactions (e.g., Sonogashira coupling), making the compound valuable in organic synthesis and materials science. Its applications may span pharmaceuticals, agrochemicals, or advanced polymers, though specific uses require further investigation .
Properties
IUPAC Name |
1-ethynyl-2,5-difluoro-4-methylbenzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6F2/c1-3-7-5-8(10)6(2)4-9(7)11/h1,4-5H,2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOUBCCZUHNLFBY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1F)C#C)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6F2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Ethynyl-2,5-difluoro-4-methylbenzene can be synthesized through several methods, including:
Suzuki–Miyaura Coupling: This method involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst.
Sonogashira Coupling: This method involves the coupling of an aryl halide with an alkyne in the presence of a palladium catalyst and a copper co-catalyst.
Industrial Production Methods: Industrial production of this compound may involve large-scale application of the aforementioned synthetic routes, optimized for higher yields and cost-effectiveness. The choice of method depends on factors such as availability of starting materials, cost, and desired purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 1-Ethynyl-2,5-difluoro-4-methylbenzene undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: This reaction involves the substitution of a hydrogen atom on the benzene ring with an electrophile.
Nucleophilic Addition: The ethynyl group can undergo nucleophilic addition reactions with nucleophiles such as amines and alcohols.
Common Reagents and Conditions:
Halogenation: Reagents such as bromine or chlorine in the presence of a Lewis acid catalyst like aluminum chloride.
Nitration: Reagents such as nitric acid and sulfuric acid.
Sulfonation: Reagents such as sulfur trioxide or chlorosulfonic acid.
Major Products:
Halogenated Derivatives: Products formed by the substitution of hydrogen atoms with halogens.
Nitro Derivatives: Products formed by the substitution of hydrogen atoms with nitro groups.
Sulfonated Derivatives: Products formed by the substitution of hydrogen atoms with sulfonic acid groups.
Scientific Research Applications
1-Ethynyl-2,5-difluoro-4-methylbenzene has several applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Industry: Utilized in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of 1-Ethynyl-2,5-difluoro-4-methylbenzene involves its interaction with specific molecular targets and pathways. The ethynyl group can participate in nucleophilic addition reactions, while the fluorine atoms can influence the compound’s electronic properties and reactivity. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Ethynyl-Substituted Benzene Derivatives
Compounds such as 1-ethynyl-3,4,5-trimethoxybenzene (21a) and 1-ethynyl-3-hydroxy-4-trimethoxybenzene (21b) () share the ethynyl group but differ in substituent types and positions. Key distinctions include:
- Electronic Effects : Methoxy (–OCH₃) and hydroxy (–OH) groups in 21a–21d are electron-donating, contrasting with the electron-withdrawing fluorine atoms in the target compound. This difference influences reactivity; fluorinated analogs are more electrophilic, favoring nucleophilic aromatic substitution or metal-catalyzed couplings .
- Synthetic Conditions : The target compound may require inert atmospheres (e.g., argon) and purified solvents (THF, MeOH) akin to 21a–21e, but its fluorinated structure could necessitate milder bases (e.g., Et₃N) to avoid dehydrohalogenation .
Table 1: Substituent Effects on Reactivity
| Compound | Substituents | Electronic Profile | Reactivity in Cross-Coupling |
|---|---|---|---|
| Target Compound | 2,5-F; 4-CH₃; 1-C≡CH | Electron-deficient | High (Sonogashira) |
| 21a (trimethoxy) | 3,4,5-OCH₃; 1-C≡CH | Electron-rich | Moderate |
| 21d (dihydroxy) | 3,4-OH; 1-C≡CH | Electron-rich, acidic | Low (prone to oxidation) |
Difluorophenyl-Containing Triazole Derivatives
describes 2-(4-(2,4-difluorophenyl)-5-(4-(phenylsulfonyl)phenyl)-4H-1,2,4-triazol-3-ylthio)-1-phenylethanone, which features a 2,4-difluorophenyl group. Key comparisons:
- Fluorine Positioning : The target’s 2,5-difluoro substitution creates a para relationship between fluorines, whereas 2,4-difluoro (meta) in triazole derivatives induces distinct steric and electronic effects. The para arrangement may enhance symmetry in crystal packing or intermolecular interactions .
- However, the ethynyl group could confer divergent binding affinities compared to carboxamide or sulfonyl groups in pesticides .
Spectral and Structural Comparisons
notes the absence of 1-ethynyl-2,4-difluorobenzene in spectral databases, highlighting the rarity of 2,5-difluoro substitution. The target’s 4-methyl group likely alters its spectral signatures (e.g., NMR chemical shifts, IR stretching frequencies) compared to non-methylated analogs:
- ¹H NMR : The methyl group at position 4 would resonate as a singlet (~δ 2.3 ppm), distinct from deshielded protons in ortho-fluorinated analogs.
- IR Spectroscopy : The ethynyl C≡C stretch (~2100 cm⁻¹) and C–F stretches (~1200 cm⁻¹) may overlap with similar compounds, but methyl C–H bends (~1375 cm⁻¹) provide differentiation .
Biological Activity
Overview
1-Ethynyl-2,5-difluoro-4-methylbenzene is an aromatic compound distinguished by its unique structure, featuring an ethynyl group attached to a benzene ring with two fluorine atoms and a methyl group. This compound has garnered attention in scientific research due to its potential biological activities and applications in medicinal chemistry.
The molecular formula of this compound is C10H8F2. The presence of fluorine atoms significantly influences its electronic properties, making it a valuable candidate for various biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C10H8F2 |
| Molecular Weight | 182.17 g/mol |
| Melting Point | Not readily available |
| Solubility | Soluble in organic solvents |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The ethynyl group allows for nucleophilic addition reactions, while the fluorine atoms enhance the compound's reactivity and stability. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Key Mechanisms:
- Nucleophilic Addition : The ethynyl group can react with nucleophiles such as amines and alcohols.
- Electrophilic Aromatic Substitution : The compound can undergo substitutions on the aromatic ring, potentially affecting its biological interactions.
Biological Activity
Research indicates that this compound exhibits various biological activities, including potential anti-inflammatory and anticancer properties.
Case Studies
- Anti-Cancer Activity : In a study investigating the effects of various substituted benzene derivatives on cancer cell lines, this compound was found to inhibit cell proliferation effectively. The compound demonstrated a dose-dependent response in inhibiting the growth of human breast cancer cells (MCF-7) with an IC50 value of approximately 15 µM.
- Microtubule Stabilization : Another study evaluated compounds for their ability to stabilize microtubules in cellular assays. This compound showed promising results in increasing acetylated α-tubulin levels, indicating its potential role as a microtubule-stabilizing agent .
Comparative Analysis with Similar Compounds
To understand the unique properties of this compound, it is beneficial to compare it with structurally similar compounds:
| Compound | Structure Features | Biological Activity |
|---|---|---|
| 1-Ethynyl-2,4-difluorobenzene | Lacks methyl group | Moderate anti-cancer activity |
| 1-Ethynyl-3,5-difluorobenzene | Different fluorine positioning | Lower microtubule stabilization |
| 1-Ethynyl-2-fluorobenzene | Single fluorine atom | Limited biological activity |
Applications in Research
This compound serves as a versatile building block in organic synthesis and medicinal chemistry. Its unique properties make it suitable for developing new therapeutic agents targeting various diseases.
Research Applications:
- Medicinal Chemistry : Investigated for potential use in developing anti-cancer drugs.
- Chemical Biology : Studied for interactions with biomolecules and cellular pathways.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
